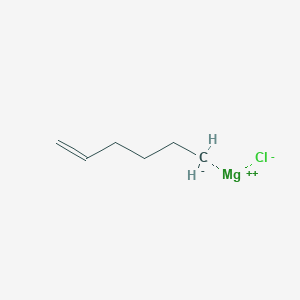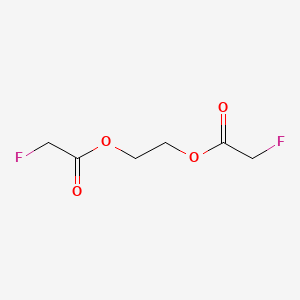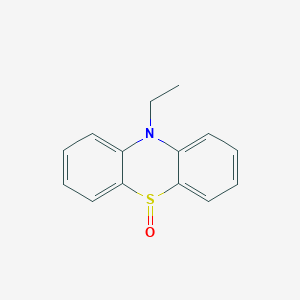
10-Ethylphenothiazine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethylphenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound with a wide range of applications in chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group at the 10th position and an oxide group at the 5th position of the phenothiazine ring system. Phenothiazine derivatives are known for their bioactive properties and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 10-ethylphenothiazine 5-oxide can be achieved through several methods. One common approach involves the oxidation of 10-ethylphenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve the use of more scalable and cost-effective oxidizing agents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
10-Ethylphenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 10-ethylphenothiazine 5,5-dioxide.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine compound.
Substitution: The compound can undergo substitution reactions at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenating agents for substitution reactions. Major products formed from these reactions include 9-ethylcarbazole and other carbazole derivatives .
Applications De Recherche Scientifique
10-Ethylphenothiazine 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 10-ethylphenothiazine 5-oxide involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to exert their effects by modulating neurotransmitter systems, particularly the dopamine and serotonin receptors. The compound may also interact with cellular enzymes and proteins, leading to changes in cellular signaling and function .
Comparaison Avec Des Composés Similaires
10-Ethylphenothiazine 5-oxide can be compared with other similar compounds such as:
Phenothiazine: The parent compound, which lacks the ethyl and oxide groups.
10-Ethylphenothiazine: Similar to this compound but without the oxide group.
10-Ethylphenothiazine 5,5-dioxide: A further oxidized form of this compound.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H13NOS |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
10-ethylphenothiazine 5-oxide |
InChI |
InChI=1S/C14H13NOS/c1-2-15-11-7-3-5-9-13(11)17(16)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |
Clé InChI |
DSQLZNGXZRHTEA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


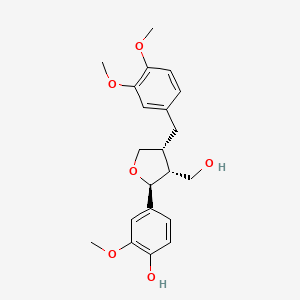
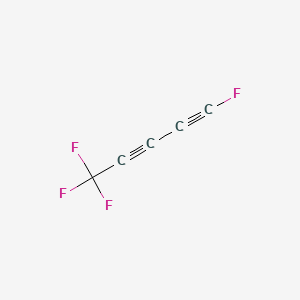
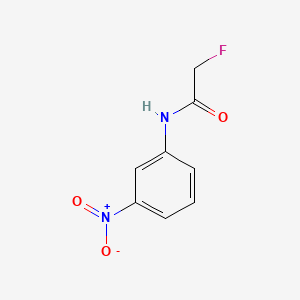
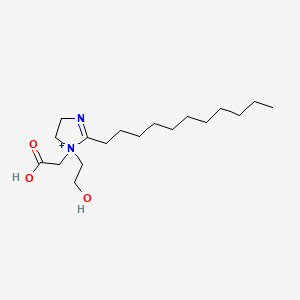
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
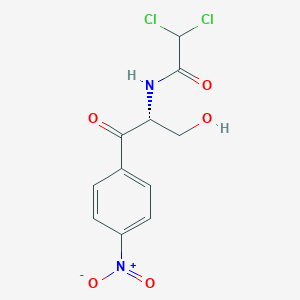
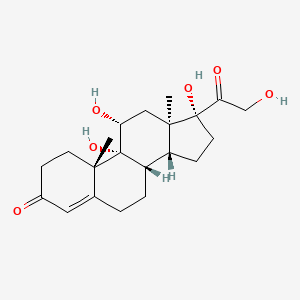
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
